molecular formula C20H19N3O3 B5862174 2-cyclohexyl-1,3-dioxo-N-4-pyridinyl-5-isoindolinecarboxamide

2-cyclohexyl-1,3-dioxo-N-4-pyridinyl-5-isoindolinecarboxamide

Cat. No. B5862174
M. Wt: 349.4 g/mol
InChI Key: OOTAAKCXVVNNBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclohexyl-1,3-dioxo-N-4-pyridinyl-5-isoindolinecarboxamide, commonly known as CPI-1189, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPI-1189 belongs to the class of isoindolinecarboxamides and has been studied for its ability to modulate various biological pathways.

Mechanism of Action

CPI-1189 exerts its therapeutic effects by modulating various biological pathways. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are involved in the pathogenesis of autoimmune diseases. Additionally, CPI-1189 has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis. Activation of the AMPK pathway has been shown to have beneficial effects in various diseases such as diabetes and cancer.
Biochemical and Physiological Effects:
CPI-1189 has been shown to have various biochemical and physiological effects. Studies have shown that CPI-1189 can reduce the production of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases. Additionally, CPI-1189 has been shown to reduce the levels of various inflammatory markers such as C-reactive protein (CRP) and erythrocyte sedimentation rate (ESR). CPI-1189 has also been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells.

Advantages and Limitations for Lab Experiments

CPI-1189 has several advantages for lab experiments. It is readily available in pure form and can be synthesized in large quantities. Additionally, CPI-1189 has been extensively studied for its pharmacological properties, making it a well-characterized compound for scientific research. However, CPI-1189 has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. Additionally, CPI-1189 has not been extensively studied for its toxicity profile, which can limit its use in in vivo experiments.

Future Directions

There are several future directions for the research on CPI-1189. One potential direction is to study its efficacy in combination with other drugs for the treatment of autoimmune diseases and cancer. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and anti-tumor effects of CPI-1189. Furthermore, studies are needed to investigate the toxicity profile of CPI-1189 and its potential side effects. Overall, CPI-1189 has significant potential as a therapeutic agent for various diseases and warrants further investigation.

Synthesis Methods

The synthesis of CPI-1189 involves a multistep process that includes the reaction of 4-cyanopyridine with cyclohexylamine to form N-cyclohexyl-4-pyridinamine. This intermediate is then reacted with phthalic anhydride to obtain 2-cyclohexyl-1,3-dioxo-N-4-pyridinyl-5-isoindolinecarboxamide. The synthesis of CPI-1189 has been optimized to improve its yield and purity, making it commercially viable for scientific research.

Scientific Research Applications

CPI-1189 has been extensively studied for its potential therapeutic applications in various diseases. Studies have shown that CPI-1189 has anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, CPI-1189 has been shown to have anti-tumor properties, making it a potential candidate for cancer therapy.

properties

IUPAC Name

2-cyclohexyl-1,3-dioxo-N-pyridin-4-ylisoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c24-18(22-14-8-10-21-11-9-14)13-6-7-16-17(12-13)20(26)23(19(16)25)15-4-2-1-3-5-15/h6-12,15H,1-5H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOTAAKCXVVNNBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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